![molecular formula C16H24N4O4S3 B2403198 3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1286696-49-8](/img/structure/B2403198.png)
3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Description
3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O4S3 and its molecular weight is 432.57. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its sulfonamide group and piperidine ring contribute to its cytotoxic effects against cancer cells. Studies suggest that it may inhibit tumor growth and metastasis by interfering with cell signaling pathways .
- The pyrazole moiety in this compound has anti-inflammatory properties. It may modulate inflammatory responses by targeting specific enzymes or receptors. Researchers explore its potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Some studies indicate that this compound could protect neurons from oxidative stress and neurodegeneration. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotective therapies .
- The sulfonamide and piperidine components contribute to its antimicrobial effects. Researchers have investigated its activity against bacterial strains (including drug-resistant ones) and fungal pathogens. It may serve as a lead compound for developing new antibiotics .
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance. This compound inhibits carbonic anhydrase activity, which has implications for conditions like glaucoma, epilepsy, and metabolic disorders .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, damaging tumor cells. Researchers explore this compound’s potential as a photosensitizer in PDT due to its absorption properties in the visible range .
Anticancer Activity
Anti-inflammatory Properties
Neuroprotective Effects
Antibacterial and Antifungal Activity
Carbonic Anhydrase Inhibition
Photodynamic Therapy (PDT)
These applications highlight the versatility and promise of 3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide in various scientific contexts. Further research and clinical trials are essential to fully understand its mechanisms and therapeutic potential .
properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S3/c1-12-16(13(2)19-18-12)26(21,22)17-9-8-14-6-3-4-10-20(14)27(23,24)15-7-5-11-25-15/h5,7,11,14,17H,3-4,6,8-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDFQUZBSZFJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide |
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